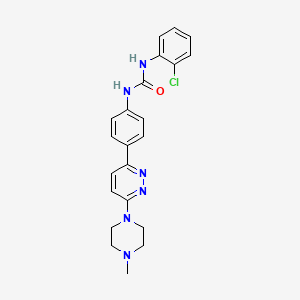![molecular formula C11H22N2O B2517749 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917216-40-1](/img/structure/B2517749.png)
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" is closely related to a class of diazabicyclononanes, which are bicyclic structures containing nitrogen atoms. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. The papers provided discuss the synthesis, molecular structure, and pharmacological aspects of similar diazabicyclononane derivatives, which can offer insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of diazabicyclononane derivatives typically involves the formation of the bicyclic ring system followed by functional group transformations. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps to obtain the final product . Similarly, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and chiral amino acid ester hydrochlorides . These methods suggest that the synthesis of "this compound" would likely involve building the bicyclic framework with appropriate substitutions at the 1, 5, and 9 positions.
Molecular Structure Analysis
The molecular structure of diazabicyclononane derivatives is characterized by a chair-chair conformation of the bicyclic system. The N-substituents are typically found in equatorial positions, which is a favorable conformation due to reduced steric hindrance . The crystal structure of related compounds has been determined by X-ray diffraction, confirming the conformational preferences . These findings are relevant to the molecular structure analysis of "this compound," which is expected to adopt a similar chair-chair conformation with substituents in equatorial positions.
Chemical Reactions Analysis
The chemical reactivity of diazabicyclononane derivatives can be influenced by the presence of functional groups and the overall conformation of the molecule. The studies do not provide specific details on the chemical reactions of these compounds, but it can be inferred that the hydroxy and amino groups present in these structures could participate in various chemical transformations, such as esterification, alkylation, and amidation . These reactions would be useful in further derivatizing "this compound" for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclononane derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The NMR spectroscopy data provides insights into the electronic environment of the atoms within the molecule, which can affect its chemical behavior . Pharmacological assays have been conducted to evaluate the biological activities of these compounds, indicating their potential as bioactive molecules . The properties of "this compound" would likely be similar, with the potential for central nervous system activity, given the pharmacological profiles of related compounds .
科学的研究の応用
Volatile Organic Compounds (VOCs) in Medical Diagnostics
Research on volatile organic compounds (VOCs), which are structurally similar or related to the query compound, has shown promising applications in the field of medical diagnostics. VOCs produced by human metabolism, inflammation, and gut microbiota have been explored as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Studies highlight the clinical applicability of VOCs in breath and fecal samples for distinguishing between IBS, IBD, and healthy individuals with notable accuracy, underscoring their potential in personalized medicine (Van Malderen et al., 2020).
Synthetic Approaches for Heterocyclic Compounds
The synthesis and biological applications of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[diazepines, have been extensively reviewed, indicating their broad significance in pharmaceutical sciences. These compounds are synthesized through condensation reactions involving o-phenylenediamines, highlighting the synthetic versatility and potential pharmacological relevance of nitrogen-containing heterocycles similar to the query compound (Ibrahim, 2011).
Ethylene-Action Inhibition in Agricultural Applications
1-Methylcyclopropene (1-MCP), a compound with a related functional group, is utilized as an ethylene-action inhibitor, demonstrating significant applications in agriculture for prolonging the postharvest quality of various fruits and vegetables. Research on 1-MCP elucidates its role in preventing ethylene effects, indicating its broad utility in enhancing the shelf life and maintaining the quality of perishable produce (Blankenship & Dole, 2003).
DNA Methyltransferase Inhibitors in Cancer Therapy
Studies on DNA methyltransferase inhibitors have identified their potential in reversing hypermethylation and restoring suppressor gene expression, showcasing their therapeutic efficacy in cancer treatment. Such research underscores the importance of chemical compounds capable of modifying epigenetic processes, offering insights into the design and application of novel therapeutic agents for cancer (Goffin & Eisenhauer, 2002).
特性
IUPAC Name |
1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAFWCXLNNEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CNCC(C1O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

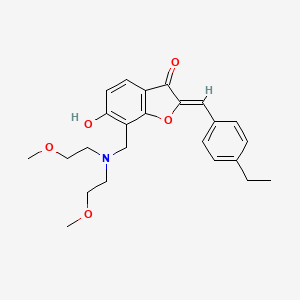
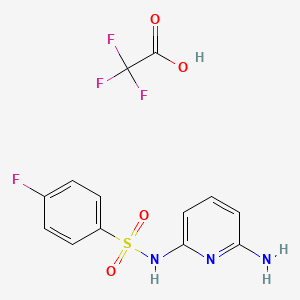
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
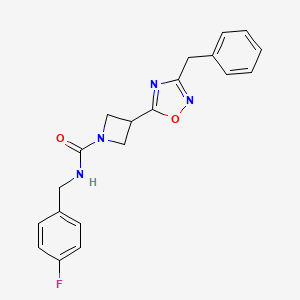
![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
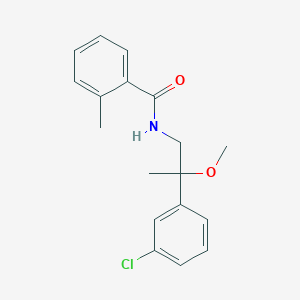
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)


